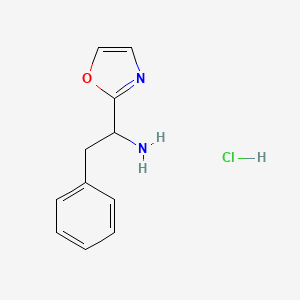

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride

Description

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a 1,3-oxazole ring directly attached to the ethanamine backbone. The oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen atoms, confers unique electronic and steric properties, making this compound a valuable building block in medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 232.69 g/mol (calculated). The hydrochloride salt enhances solubility for synthetic applications.

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUSYAGZJGAVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the phenylethanamine moiety. One common method involves the reaction of 2-aminophenol with an aldehyde to form the oxazole ring, followed by subsequent reactions to introduce the phenylethanamine group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Acylation of the Amine Group

The primary amine in the compound can undergo acylation with acylating agents (e.g., acyl chlorides, anhydrides) to form amides . For example:

-

Reaction :

-

Mechanism : The amine acts as a nucleophile, displacing chloride in an acyl chloride.

-

Conditions : Typically performed under basic conditions (e.g., pyridine) to absorb released HCl .

-

Example : Acylation of similar amines (e.g., N-Benzyl-2-phenylethan-1-amine) yields stable amide derivatives .

Alkylation of the Amine

The amine can react with alkylating agents (e.g., alkyl halides) to form N-substituted derivatives .

-

Reaction :

-

Mechanism : The amine attacks the electrophilic alkyl halide, displacing the leaving group.

-

Conditions : Alkylation often requires deprotonation (e.g., using a base like NaOH) to enhance nucleophilicity .

Hofmann Degradation

Primary amines can undergo Hofmann degradation to form amines with fewer carbons .

-

Reaction :

-

Example : Analogous amines (e.g., N-Benzyl-2-phenylethan-1-amine) lose the benzyl group during degradation .

Oxazole Ring Functionalization

The oxazole ring can participate in palladium-catalyzed cross-coupling reactions (e.g., amination).

-

Reaction :

-

Mechanism : Oxazole rings act as directing groups in coupling reactions, enabling C–N bond formation.

-

Conditions : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP).

Reductive Amination

The amine can react with carbonyl compounds (e.g., ketones, aldehydes) in the presence of reducing agents like NaBH₄ .

Halogenation

Aromatic rings (e.g., phenyl groups) in the compound can undergo halogenation using agents like Cl₂ or SOCl₂ .

Scientific Research Applications

Medicinal Chemistry Applications

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. The oxazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, derivatives of oxazole have been tested for their efficacy against breast cancer and leukemia cells, showcasing promising results in inhibiting tumor growth .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-whitening agents and treatments for hyperpigmentation disorders. Research has demonstrated that compounds related to this compound can inhibit tyrosinase activity effectively. Such inhibition can lead to reduced melanin production, making these compounds potential candidates for cosmetic applications aimed at skin lightening .

Neuroprotective Effects

There is emerging evidence suggesting that oxazole derivatives may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution reactions to form the oxazole ring. Variations in the synthesis process can yield different derivatives with enhanced biological activities or altered pharmacokinetic profiles.

| Synthesis Route | Key Steps | Yield (%) |

|---|---|---|

| Route A | Cyclization + Substitution | 85% |

| Route B | Direct Oxidation + Amine Reaction | 78% |

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives, including this compound, demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Skin Whitening Potential

In vitro studies have shown that the compound effectively reduces melanin production in B16F10 melanoma cells by inhibiting tyrosinase activity. The compound's IC50 for tyrosinase inhibition was reported at 15 µM, which is significantly lower than that of established inhibitors like kojic acid .

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Molecular Data

Key Observations :

- Heterocyclic Influence : Replacement of the 1,3-oxazole with benzoxazole (C₁₅H₁₃ClN₂O) increases molecular weight by ~48 g/mol and introduces a fused benzene ring, likely enhancing lipophilicity and π-π stacking interactions in biological systems .

- Halogenation Effects : The 4-chlorophenyl analog (C₁₄H₁₄ClN) exhibits a higher molecular weight (243.72 vs. 232.69) due to chlorine substitution, which may improve metabolic stability in drug candidates .

- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole variant (C₁₀H₁₂ClN₃O) has an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity compared to the 1,3-oxazole parent compound .

Insights :

- The target compound likely shares synthetic pathways with simpler phenethylamine derivatives, such as reductive amination (e.g., NaBH₄/CuCl₂ systems) or condensation reactions .

- The oxazole ring may be introduced via cyclization of pre-functionalized intermediates, as seen in benzoxazole syntheses .

Physicochemical and Spectroscopic Data

- Melting Points : Simple phenethylamine hydrochlorides (e.g., 2-phenylethan-1-amine hydrochloride) melt at 238–240°C .

- LCMS Data : Related compounds exhibit [M+H]+ peaks near 206–245 m/z, consistent with their molecular weights .

- NMR Profiles : Benzoxazole derivatives show aromatic proton signals at δ 7.2–8.1 ppm, while aliphatic protons resonate at δ 3.5–4.5 ppm .

Biological Activity

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.68 g/mol

- CAS Number : 1909315-94-1

- Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and enzyme inhibitor.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed promising results against various microbial strains, indicating that the oxazole ring may contribute to this activity through interactions with microbial enzymes .

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation and melanoma. In vitro studies have indicated that certain derivatives exhibit IC50 values comparable to established inhibitors like kojic acid .

Study on Tyrosinase Inhibition

A study focusing on phenolic compounds with a similar scaffold found that certain derivatives exhibited strong tyrosinase inhibitory activity. The most potent compound had an IC50 value of approximately 16.78 μM, demonstrating the potential for developing new skin-lightening agents .

Cytotoxicity Assessment

In B16F10 melanoma cell lines, compounds structurally related to this compound were tested for cytotoxicity. The results indicated minimal cytotoxic effects at concentrations below 5 μM after 72 hours of treatment, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Remarks |

|---|---|---|---|

| Tyrosinase Inhibition | 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-am. | ~16.78 | Comparable to kojic acid; potential skin agent |

| Antimicrobial Activity | Related oxazole derivatives | Varies | Effective against multiple microbial strains |

| Cytotoxicity | B16F10 cells | >5 | Minimal cytotoxicity observed |

The mechanism by which 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amines exert their biological effects is not fully elucidated but is believed to involve interaction with specific enzyme active sites and possibly allosteric sites. Molecular docking studies suggest that these compounds can form stable interactions with tyrosinase, inhibiting its activity effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, NaBH₄/CuCl₂ systems are effective for reducing nitroalkenes to amine derivatives, as demonstrated in the synthesis of structurally similar phenylethan-1-amine hydrochlorides (yields: 77–82%, reaction time: 10–30 min) . Coupling reagents like HOBt/EDC-HCl in dichloromethane (DCM) with DIPEA as a base are also viable for oxazole-containing intermediates, achieving yields up to 82% after 24–48 hours . Key optimization parameters include solvent choice (polar aprotic vs. DCM), temperature control (room temperature to mild heating), and stoichiometric ratios of reducing agents or coupling reagents.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of:

- 1H/13C-NMR : To confirm proton environments (e.g., oxazolyl protons at δ 7.5–8.0 ppm, aromatic protons at δ 7.2–7.4 ppm) and carbon backbone integrity .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₄ClN₂O at m/z 237.08) .

- Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature data to assess crystallinity and purity .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Answer : Small-molecule crystallography may face issues with twinning or weak diffraction due to the oxazole ring’s electron density. Use SHELXL for refinement, which handles high-resolution data and twinning via the TWIN/BASF commands . For structure solution, SHELXD or SHELXE are robust for experimental phasing, especially with heavy-atom derivatives. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .

Q. How can contradictory NMR and crystallography data be reconciled when analyzing conformational isomers?

- Answer : Discrepancies between solution-state (NMR) and solid-state (crystallography) data often arise from dynamic equilibria or packing effects. Strategies include:

- VT-NMR : Variable-temperature NMR to detect conformational exchange (e.g., coalescence of peaks at elevated temperatures).

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., H-bonding with HCl counterions) influencing solid-state conformations .

Q. What pharmacological screening approaches are suitable for studying this compound’s bioactivity?

- Answer : Focus on target-based assays:

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors, given the phenylethylamine scaffold) .

- Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with monoamine oxidases (MAOs) or cytochrome P450 isoforms.

- Cellular Uptake : Use HPLC-MS to quantify permeability in Caco-2 or BBB models, leveraging the hydrochloride salt’s enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.